molecular formula C13H7ClF2N2O3 B5539638 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide

Cat. No.: B5539638
M. Wt: 312.65 g/mol
InChI Key: SKFWVMBASUXCIP-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, difluorophenyl, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents like potassium permanganate

Major Products Formed

    Reduction: 4-amino-N-(2,4-difluorophenyl)-3-nitrobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: Oxidized derivatives of the benzamide core

Scientific Research Applications

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-difluorophenyl)benzamide
  • 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-11-4-2-8(15)6-10(11)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWVMBASUXCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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